1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid
Description
Properties
IUPAC Name |
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6O5/c14-11(15)7-4-5-9-10-6(7)2-1-3-8(10)12(16)18-13(9)17/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGKTVKVVIFKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with glyoxylic acid in the presence of a catalyst, followed by cyclization to form the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Recrystallization from suitable solvents, such as benzene and petroleum ether, is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
- Synthesis of Complex Organic Molecules: 1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid serves as a versatile starting material for synthesizing various complex organic compounds. Its structural characteristics facilitate multiple chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Investigation: Research has been conducted to explore the biological activities of this compound, particularly its interactions with biomolecules. Studies indicate potential roles in enzyme inhibition and modulation of receptor activity, making it a candidate for further biological research.
Medicine
- Therapeutic Applications: The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have applications in drug development due to its ability to interact with specific molecular targets involved in various diseases.
Industry
- Organic Light-Emitting Diodes (OLEDs): Due to its high electron mobility and favorable charge transfer characteristics, 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid is utilized in developing OLEDs. This application highlights its significance in modern electronic materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Their Modifications
Key Observations :
- Sulfonate vs. Carboxylic Acid : The sulfonate derivative (CAS 52671-72-4) exhibits superior water solubility compared to the carboxylic acid analog, facilitating environmental and biological applications .
- Biological Activity : Scriptaid’s hydroxyamide group enables specific interactions with histone deacetylases, unlike the carboxylic acid variant, which lacks this epigenetic activity .
- Chromene vs. Isochromene : Chromene derivatives (e.g., 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid) lack the fused aromatic system of isochromene, reducing their photostability .
Physical-Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability : Compounds with sulfur heteroatoms (e.g., benzodithiazine derivatives) exhibit decomposition upon melting, limiting their thermal applications .
- Solubility : Sulfonate and ester derivatives (e.g., methyl carboxylates) show improved solubility in polar solvents compared to the parent carboxylic acid .
Key Observations :
- Immobilization : The polystyrene-supported derivative (PS-Acyl-II) is synthesized for solid-phase fluorescence sensing, highlighting its utility in material science .
- Esterification : Ester derivatives (e.g., methyl carboxylates) are synthesized via sulfuric acid-catalyzed reactions, achieving yields >80% .
Biological Activity
1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid (CAS No. 1146-73-2) is a heterocyclic compound belonging to the isochromene family. Its molecular formula is C13H6O5, and it features a unique structure characterized by a fused ring system containing two oxo groups and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 242.18 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research has indicated that 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid exhibits various biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. For instance, its ability to scavenge free radicals has been evaluated using the DPPH assay. The IC50 value (the concentration required to inhibit 50% of the free radical activity) was found to be approximately 86.3 μM , indicating moderate antioxidant activity compared to other known antioxidants .
Anti-inflammatory Effects
In vitro studies suggest that 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid may inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. Mechanistic studies indicate that it may modulate signaling pathways involved in inflammation.
Anticancer Properties
Preliminary research indicates that this compound may exhibit anticancer activity against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and inhibition of cell proliferation markers.
The precise mechanisms through which 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : The compound may inhibit certain enzymes involved in oxidative stress and inflammation.
- Receptors : It could modulate receptor activity related to cell signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 1,3-Dioxo-2-ph-2,3-dihydro-1H-benzo(de)isoquinoline | C14H9O5 | Antioxidant |
| Hypecoumic Acid | C13H14O6 | Moderate antioxidative |
Case Studies and Research Findings
Recent studies have focused on the extraction and characterization of related compounds from natural sources such as Hypecoum erectum. These studies emphasize the biological potential of dioxole derivatives and their applications in drug development.
Example Study
A study published in Molecules highlighted the isolation of a new derivative from Hypecoum erectum, showing promising antioxidative activity (IC50 = 86.3 μM). This underscores the significance of dioxole compounds in pharmacological research .
Q & A
Q. What are the key considerations for designing a synthetic route for 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid?
Methodological Answer: Synthesis typically involves multi-step strategies, such as cyclization of precursor carboxylic acids or Friedel-Crafts acylation to introduce the dioxo moiety. For example, indole derivatives (e.g., ) are synthesized via sequential alkylation, bromination, and esterification. Key considerations include:
- Regioselectivity: Use directing groups (e.g., methoxy or halogens) to control substituent positions.
- Catalyst Optimization: Lewis acids like AlCl₃ or FeCl₃ may enhance cyclization efficiency .
- Purification: Column chromatography or recrystallization ensures high purity, as seen in benzimidazole-carboxylic acid preparations .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to distinguish aromatic protons and carbonyl groups. For instance, benzo[c]chromene derivatives () use NMR to confirm fused-ring systems.
- IR Spectroscopy: Identify ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches. Discrepancies in carbonyl signals may indicate tautomerism or impurities .
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT calculations) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be reconciled during structural elucidation?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve absolute configuration, as done for benzo[c]chromene-diones (). If XRD is unavailable, use NOE NMR to infer spatial arrangements.
- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility, which may explain discrepancies between solid-state (XRD) and solution-state (NMR) data .
- Hybrid Approaches: Combine XRD with mass spectrometry to confirm molecular weight and fragmentation patterns .
Q. What computational strategies predict the biological activity of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid?
Methodological Answer:
- Docking Studies: Model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock. Benzo[c]chromene derivatives () show precedent for such analyses.
- QSAR Modeling: Correlate electronic properties (HOMO/LUMO energies) with bioactivity. Substituent effects on indolecarboxylic acids () can guide parameter selection.
- MD Simulations: Assess binding stability over time, identifying critical residues for interaction .
Q. How do reaction conditions (solvent, temperature) influence the yield of cyclization steps?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor cyclization by stabilizing transition states, as seen in indole syntheses ().
- Temperature Optimization: Higher temperatures (80–120°C) accelerate ring closure but may promote side reactions. Monitor via TLC or in-situ IR .
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield, a method validated for heterocyclic systems .
Q. What strategies mitigate by-product formation during carboxylic acid functionalization?
Methodological Answer:
- Protecting Groups: Temporarily block the carboxylic acid with tert-butyl or methyl esters during reactions, as demonstrated in benzimidazole derivatives ().
- Selective Catalysis: Use Pd/C or enzymes for regioselective modifications without affecting the dioxo moiety .
- By-Product Analysis: Employ HPLC-MS to identify impurities and adjust stoichiometry or reaction time .
Q. How can the compound’s photophysical properties be exploited for sensing applications?
Methodological Answer:
- Fluorescence Studies: Measure quantum yield and Stokes shift in varying solvents. Benzo[de]isochromene’s extended conjugation may enhance emission, similar to indole derivatives ().
- Chelation Probes: Functionalize the carboxylic acid to bind metal ions, altering fluorescence for detection. This approach is used in benzimidazole-based sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
